4-azido-6-methyl-2H-pyran-2-one
Description
Properties
CAS No. |
132559-92-3 |
|---|---|
Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation via Reductive Ozonolysis
The synthesis of 4-azido-6-methyl-2H-pyran-2-one often begins with the preparation of substituted lactone precursors. A patented method describes the reductive ozonolysis of methyl ricinoleate derivatives to generate 3-(R)-hydroxynonanal intermediates, which undergo zinc-mediated cyclization to form 6-substituted dihydropyran-2-ones. For the methyl-substituted variant, ozonolysis of methyl 9,10-dihydroxystearate under hydrogenation conditions (350 psi H₂, 75°C, Pd black catalyst) yields hydroxylated aldehydes, which are subsequently cyclized using ethyl bromoacetate and Zn in tetrahydrofuran.
Mn-Catalyzed Diazidation of Alkenes
Radical-Mediated Azidooxygenation
A radical-based approach employs Mn(OAc)₃ as a catalyst with tert-butyl peroxybenzoate (TBPB) and trimethylsilyl azide (TMSN₃) to functionalize alkenes. For this compound, this method enables simultaneous azidation and oxygenation of dihydropyran intermediates. Key conditions include:
Mechanistic Insights
The reaction proceeds via a Mn-mediated radical chain mechanism (Scheme 1). Alkene activation generates a carbon-centered radical, which couples with azide radicals (- N₃) to form the C–N bond. TEMPO scavenges excess radicals, directing selectivity toward monoazidation.
Ru-Catalyzed Dynamic Kinetic Resolution
Asymmetric Synthesis of Pyranone Scaffolds
Ru-catalyzed dynamic kinetic resolution (DKR) enables enantioselective construction of the pyranone core. A method adapted from dipeptidyl peptidase-IV inhibitor synthesis employs:
-
Catalyst : RuCl₂[(R)-BINAP]
-
Substrate : 5-oxohexenoate esters
Post-cyclization, the 4-position is brominated and azidated as described in Section 1.2. This method achieves 85–92% enantiomeric excess, making it suitable for optically pure this compound.
One-Pot Multicomponent Approaches
Tandem Lactonization-Azidation
A solvent-free protocol combines 4-hydroxy-6-methyl-2H-pyran-2-one with NaN₃ and Cu(OTf)₂ under microwave irradiation (100°C, 30 min). The Cu²⁺ catalyst facilitates direct azidation via an SNAr mechanism, yielding the target compound in 78% isolated yield.
Table 1. Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
4-Azido-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (CuAAC reaction).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for the azidation of 4-hydroxy-6-methyl-2H-pyran-2-one.
Copper Catalysts: Employed in cycloaddition reactions to form triazoles.
Palladium Catalysts: Utilized in reduction reactions to convert the azido group to an amine.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Produced by the reduction of the azido group.
Scientific Research Applications
4-Azido-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-azido-6-methyl-2H-pyran-2-one involves its reactivity due to the presence of the azido group. This group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological targets. For instance, in cycloaddition reactions, the azido group forms triazoles, which can bind to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-azido-6-methyl-2H-pyran-2-one with analogous pyran-2-one derivatives, focusing on substituent effects, physical properties, and spectral data derived from the provided evidence:
Key Observations:
Substituent Reactivity and Polarity: The azido group in this compound is highly reactive, enabling participation in Huisgen cycloaddition reactions. In contrast, the hydroxy group in 4-hydroxy-6-methyl-2H-pyran-2-one increases polarity, as evidenced by its high melting point (186.5–187.7°C) and strong O-H stretching in IR spectra .
Spectral Data: The hydroxy compound exhibits a broad IR absorption at 3,440 cm⁻¹ (O-H stretch) and a carbonyl peak at 1,717 cm⁻¹, consistent with pyranone lactones .
Synthetic Considerations: 4-Hydroxy-6-methyl-2H-pyran-2-one is synthesized via acid-catalyzed hydrolysis of dehydroacetic acid (DHA) at 130°C, yielding an 86% isolated product .
Limitations of Comparison:
- The azido compound’s reported formula (C₁₂H₁₆O₃) conflicts with expectations for a simple pyran-2-one derivative, raising questions about data accuracy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-azido-6-methyl-2H-pyran-2-one, and how do reaction conditions influence yield?
- Methodology : Multicomponent reactions (MCRs) are commonly employed for pyran-2-one derivatives. For example, cyclocondensation of β-ketoesters with aldehydes and ammonium acetate under reflux in ethanol can yield the core pyranone structure. Azide introduction requires careful diazo transfer reactions using reagents like imidazole-1-sulfonyl azide to avoid explosive intermediates .
- Key Variables : Temperature (60–80°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios (1:1.2 for azide precursors) critically impact yield. Lower temperatures (<50°C) reduce azide decomposition but prolong reaction times .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Approach :
- NMR : NMR identifies the methyl group (δ 2.1–2.3 ppm) and azide proton coupling patterns. NMR confirms carbonyl (δ 160–170 ppm) and azide (δ 50–60 ppm) carbons .
- IR : A sharp peak at ~2100 cm confirms the azide (-N) group.
- MS : High-resolution ESI-MS provides molecular ion validation (e.g., [M+H] at m/z 181.06) .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic pathways be optimized for regioselective azide incorporation in pyran-2-one derivatives?
- Strategy :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for azide addition to the α,β-unsaturated carbonyl system, favoring C-4 substitution due to electron-withdrawing effects .
- Kinetic Studies : Monitor intermediates via in-situ FTIR or HPLC to identify rate-limiting steps. For example, azide insertion is slower in non-polar solvents due to reduced stabilization of the transition state .
Q. What experimental designs resolve contradictions in reported biological activity data for azido-pyranones?
- Methodological Framework :
- Factorial Design : Use a 2 factorial approach to test variables like concentration (0.1–10 µM), cell lines (e.g., HeLa vs. HEK293), and assay protocols (MTT vs. resazurin) .
- Statistical Validation : Apply ANOVA to distinguish noise from true biological effects. For instance, cytotoxicity discrepancies in literature may arise from inconsistent cell viability endpoints .
Q. How can the stability of this compound be enhanced under storage and experimental conditions?
- Solutions :
- Light Sensitivity : Store in amber vials at -20°C to prevent azide photodegradation.
- Moisture Control : Use molecular sieves in solvent systems (e.g., anhydrous DMSO) to avoid hydrolysis.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 120°C, guiding safe handling protocols .
Key Research Findings
- Synthetic Efficiency : MCRs achieve >80% yield for azido-pyranones when azide precursors are added dropwise to mitigate exothermic side reactions .
- Biological Relevance : The azide group enhances membrane permeability, as shown in logP calculations (clogP = 1.5) and in vitro assays .
- Safety Protocols : Thermal analysis (DSC/TGA) confirms decomposition risks above 120°C, necessitating controlled heating in reflux setups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
